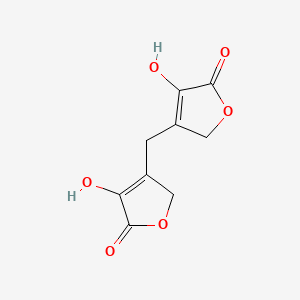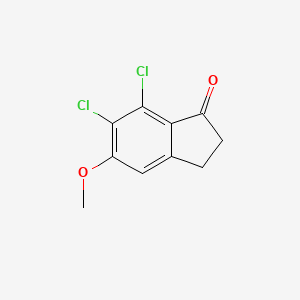![molecular formula C10H12Br2O4 B14007588 5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6289-47-0](/img/structure/B14007588.png)
5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid is a brominated derivative of norbornane carboxylic acid. This compound is characterized by its unique structure, which includes two bromine atoms and a methoxycarbonyl group attached to the norbornane framework. Its molecular formula is C10H12Br2O4, and it has a molecular weight of 356.01 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid typically involves the bromination of a norbornane derivative. One common method is the bromination of 3-methoxycarbonyl-norbornane-2-carboxylic acid using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
5,6-Dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Reducing agents such as LiAlH4 in anhydrous ether can be used for reduction reactions.
Oxidation: Oxidizing agents like KMnO4 in an aqueous medium can be used for oxidation reactions.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used. For example, using an amine will yield an amine-substituted norbornane derivative.
Reduction: The major product will be 3-methoxycarbonyl-norbornane-2-carboxylic acid.
Oxidation: The major product will be 3-carboxy-norbornane-2-carboxylic acid.
科学的研究の応用
5,6-Dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of brominated compounds with biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 5,6-dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromine atoms and the methoxycarbonyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5,6-Dichloro-3-methoxycarbonyl-norbornane-2-carboxylic acid
- 5,6-Diiodo-3-methoxycarbonyl-norbornane-2-carboxylic acid
- 3-Methoxycarbonyl-norbornane-2-carboxylic acid
Uniqueness
5,6-Dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
特性
CAS番号 |
6289-47-0 |
|---|---|
分子式 |
C10H12Br2O4 |
分子量 |
356.01 g/mol |
IUPAC名 |
5,6-dibromo-3-methoxycarbonylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H12Br2O4/c1-16-10(15)6-4-2-3(5(6)9(13)14)7(11)8(4)12/h3-8H,2H2,1H3,(H,13,14) |
InChIキー |
CEKJTNRDLCMPHH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C2CC(C1C(=O)O)C(C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
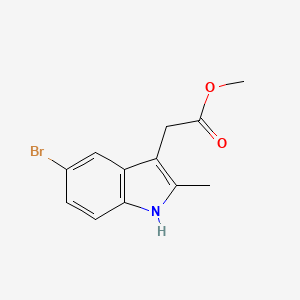
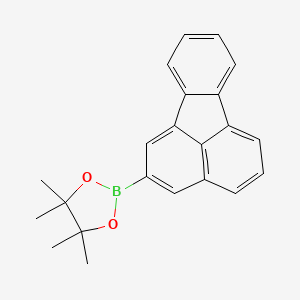
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)

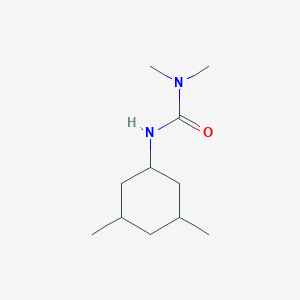
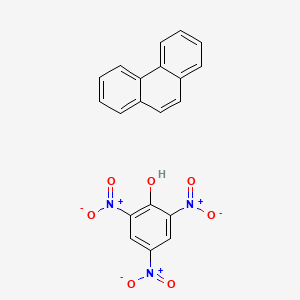
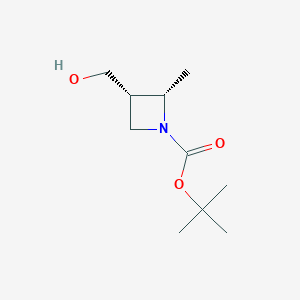
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
